molecular formula C14H17N3OS B12844475 2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide

2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide

Cat. No.: B12844475
M. Wt: 275.37 g/mol
InChI Key: PZEDOZZSNVCIOF-UHFFFAOYSA-N
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Description

2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide is an organic compound that belongs to the class of thiazole derivatives

Preparation Methods

The synthesis of 2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide typically involves the reaction of 2,3-dimethylaniline with thiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or imines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .

Comparison with Similar Compounds

2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Bleomycin: An antineoplastic drug used in cancer therapy.

    Tiazofurin: An antineoplastic drug with potential anticancer activity.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

2-(2,3-dimethylanilino)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C14H17N3OS/c1-9-5-4-6-12(10(9)2)16-11(3)13(18)17-14-15-7-8-19-14/h4-8,11,16H,1-3H3,(H,15,17,18)

InChI Key

PZEDOZZSNVCIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(C)C(=O)NC2=NC=CS2)C

Origin of Product

United States

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